Hexahydrofarnesyl acetone

描述

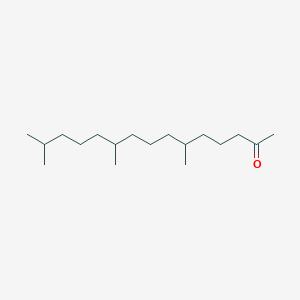

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6,10,14-trimethylpentadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19/h15-17H,6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWDWIHXSPCOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862063 | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [IUCLID] | |

| Record name | Hexahydrofarnesylacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11493 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

502-69-2, 16825-16-4 | |

| Record name | 6,10,14-Trimethyl-2-pentadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydrofarnesylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016825164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-pentadecanone, 6,10,14-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,10,14-trimethylpentadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Distribution of 6,10,14 Trimethylpentadecan 2 One in Natural Systems

Terrestrial Sources and Organisms

The presence of 6,10,14-trimethylpentadecan-2-one in terrestrial ecosystems is well-documented, with significant findings in the plant kingdom and among various microorganisms.

Plant Kingdom: Specific Plant Species and Tissues where 6,10,14-Trimethylpentadecan-2-one is Identified

A diverse array of plant species has been found to contain 6,10,14-trimethylpentadecan-2-one in their tissues. Research has shown its presence in the essential oils and volatile extracts of numerous plants, where it can be a major or minor constituent.

For instance, a study on Hildegardia barteri revealed that 6,10,14-trimethylpentadecan-2-one was the principal component of the volatile oils from its leaf, stem bark, and root bark. The compound has also been reported in the foliage of Perilla frutescens and the fruits of Capsicum annuum. nih.gov Other plant species where this ketone has been identified include Leea guineensis and Pinellia ternata. nih.gov Furthermore, it is a significant component of the volatile oil of Impatiens parviflora and has been found in the essential oil of Lindera nacusua. nist.gov The essential oil of Graptophyllum pictum also contains this compound. nih.gov

The table below summarizes some of the plant species and the specific tissues in which 6,10,14-trimethylpentadecan-2-one has been identified.

| Plant Species | Tissue/Part | Reference |

| Hildegardia barteri | Leaf, Stem Bark, Root Bark | |

| Perilla frutescens | Leaves | nih.gov |

| Capsicum annuum | Fruits | nih.gov |

| Leea guineensis | Not specified | nih.gov |

| Pinellia ternata | Not specified | nih.gov |

| Impatiens parviflora | Not specified | nist.gov |

| Lindera nacusua | Not specified | nist.gov |

| Graptophyllum pictum | Not specified | nih.gov |

| Sweet Basil | Not specified | foodb.ca |

| Common Oregano | Not specified | foodb.ca |

| Roselle | Not specified | foodb.ca |

| Wild Celery | Not specified | foodb.ca |

Fungal and Microbial Sources in Terrestrial Environments

In terrestrial environments, microbial activity plays a role in the production and transformation of organic compounds, including 6,10,14-trimethylpentadecan-2-one. While direct biosynthesis by a wide range of fungi is not extensively documented, the essential oil of Lindera nacusua, which contains this ketone, has shown antibacterial activity against Staphylococcus aureus and the fungus Candida albicans. medchemexpress.com This suggests a potential ecological role of the compound in plant-microbe interactions.

More directly, soil microorganisms are implicated in the degradation of phytol (B49457), a common plant alcohol and a precursor to 6,10,14-trimethylpentadecan-2-one. The bacterium Mycobacterium ratisbonense has been shown to degrade phytane (B1196419), a related isoprenoid hydrocarbon, suggesting pathways for the transformation of such compounds in soil environments.

Aquatic and Marine Environments

The presence of 6,10,14-trimethylpentadecan-2-one extends to aquatic and marine ecosystems, where it is found in sediments, particulate matter, and various organisms.

Sediments, Water Particulate Matter, and Coals

In marine environments, 6,10,14-trimethylpentadecan-2-one is considered a ubiquitous isoprenoid ketone. It has been identified in marine sediments, where its presence is often linked to the degradation of phytol from phytoplankton. The conditions of the sediment, whether oxic or anoxic, can influence the formation of this ketone. Its formation from phytol has been suggested to occur abiologically under oxic conditions.

The denitrifying bacterium Marinobacter sp., isolated from marine sediments, has been shown to efficiently degrade 6,10,14-trimethylpentadecan-2-one under both aerobic and denitrifying conditions. This highlights the role of microorganisms in the cycling of this compound in marine environments.

Algal and Cyanobacterial Origin (e.g., Spirulina, Green Algae)

The primary source of phytol in aquatic environments is the chlorophyll (B73375) pigment found in phytoplankton, which includes a vast array of algae and cyanobacteria. The degradation of this phytol side-chain from chlorophyll is a key pathway leading to the formation of 6,10,14-trimethylpentadecan-2-one. While direct measurements of the ketone in specific algal and cyanobacterial species are not extensively reported, their role as the primary producers of its precursor is well-established.

Marine Zooplankton, Fish, and Mammals

The transfer of 6,10,14-trimethylpentadecan-2-one through the marine food web is also an area of study. This compound has been identified in the androgenic glands of the male crab Carcinus maenas. nih.gov Its presence in higher trophic levels is often attributed to the ingestion of organisms lower in the food chain that contain phytol or its degradation products. For example, zooplankton graze on phytoplankton, and in turn, are consumed by fish and marine mammals. While direct detection in the tissues of many fish and marine mammals is not widely documented, the degradation of dietary phytol within these organisms can lead to the formation of this ketone.

Entomological Systems and Semiochemical Roles

In the realm of entomology, 6,10,14-trimethylpentadecan-2-one, also known as hexahydrofarnesyl acetone, is a key semiochemical, a chemical substance that carries a message. Its role in insect communication is multifaceted, acting as a crucial component in pheromones that mediate social interactions and reproductive behaviors.

Pheromonal Components in Insect Communication

The influence of 6,10,14-trimethylpentadecan-2-one is particularly evident in the chemical signaling of various insect species. It is a common constituent of pheromonal bouquets, contributing to the specificity and efficacy of these chemical messages.

Male neotropical orchid bees (Euglossini) are renowned for their unique behavior of collecting volatile compounds from their environment, which they store in specialized hind leg pouches. researchgate.netsanramlab.org These collected fragrances are believed to be used in their own reproductive biology, potentially as precursors to sex pheromones. researchgate.net Research has identified 6,10,14-trimethylpentadecan-2-one as a major and dominant component in the tibial fragrances of male orchid bees of the genus Euglossa. researchgate.netnih.gov

Specifically, the (6R, 10R)-stereoisomer of this compound has been identified as the pure enantiomer present in Euglossa bees. nih.gov This particular stereoisomer has been shown to be behaviorally active, attracting males of several orchid bee species in field bioassays. nih.gov With a molecular weight of 268, it is the largest known natural molecule to attract male orchid bees in its pure form, suggesting that such low-volatility compounds may function as a "base note" in the complex odor bouquets used in male signaling. researchgate.netnih.gov

Table 1: Role of 6,10,14-Trimethylpentadecan-2-one in Male Orchid Bees

| Species | Role of 6,10,14-Trimethylpentadecan-2-one | Key Findings |

|---|---|---|

| Euglossa spp. | Major component of male tibial fragrances. researchgate.netnih.gov | The (6R, 10R)-enantiomer is the behaviorally active form. nih.gov |

| Attractant for males. nih.gov | Largest known natural molecule to attract male orchid bees in pure form. researchgate.netnih.gov |

The bumblebee wax moth, Aphomia sociella, a parasite of bumblebees, utilizes 6,10,14-trimethylpentadecan-2-one in both its male and female pheromones, albeit in different capacities. researchgate.netnih.govuochb.cz In this species, males produce a sexual pheromone to attract females, while females release an aphrodisiac pheromone to initiate male courtship. nih.govnih.gov

The male sex pheromone is a multi-component blend where 6,10,14-trimethylpentadecan-2-one is a minor component. nih.gov Conversely, the female's aphrodisiac pheromone contains the corresponding alcohol, 6,10,14-trimethylpentadecan-2-ol (B1204099), as the major component, with only trace amounts of the ketone. researchgate.netnih.gov The specific stereoisomer found in the male pheromone has been identified as (6R,10R)-6,10,14-trimethylpentadecan-2-one. nih.govpherobase.com

Table 2: 6,10,14-Trimethylpentadecan-2-one in Bumblebee Wax Moth Pheromones

| Sex | Pheromone Type | Role of 6,10,14-Trimethylpentadecan-2-one |

|---|---|---|

| Male | Sexual Pheromone | Minor component. nih.gov |

In certain African butterfly species of the genus Bicyclus, 6,10,14-trimethylpentadecan-2-one has been identified in wing extracts. nih.gov Gas chromatography and mass spectrometry analyses of extracts from 17 Bicyclus species revealed the presence of the (6R,10R)-configuration of the ketone in nine of the species. nih.gov The quantities of this compound in the wing extracts varied, ranging from 5 to 900 nanograms per individual sample. nih.gov This suggests a potential role for this compound in the chemical communication of these butterflies, possibly as a sex attractant. nih.gov

The presence of 6,10,14-trimethylpentadecan-2-one extends to other species within the order Lepidoptera. For instance, it has been identified as a phagostimulant for the fall armyworm, Spodoptera frugiperda. nih.gov This isoprenoid ketone, isolated from Bermuda grass, was found to increase the body mass accumulation of the larvae and was preferred in diet pellets at concentrations as low as 0.1 ppm. nih.gov Additionally, this compound has been reported as a sex pheromone in some other Lepidopteran species. researchgate.net In the common grass yellow butterfly, Eurema mandarina, significant differences in the content of 6,10,14-trimethylpentadecan-2-one were observed between males and females, with males possessing higher amounts in their forewings, suggesting a role in mating. researchgate.net

Occurrence in Food Items

Beyond its role in the insect world, 6,10,14-trimethylpentadecan-2-one is also a naturally occurring compound in a variety of food items. foodb.ca It is recognized for its celery, fat, and herbal taste profile. foodb.ca This sesquiterpenoid has been identified in several common herbs and vegetables, including sweet basil, common oregano, roselle, and wild celery. foodb.ca Its presence in these foods makes it a potential biomarker for their consumption. foodb.ca

Table 3: Food Items Containing 6,10,14-Trimethylpentadecan-2-one

| Food Item |

|---|

| Sweet Basil |

| Common Oregano |

| Roselle |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6,10,14-Trimethylpentadecan-2-one |

| (6R, 10R)-6,10,14-Trimethylpentadecan-2-one |

| 6,10,14-trimethylpentadecan-2-ol |

| (6R,10R)-configuration of the ketone |

| (6R, 10R)-stereoisomer |

Precursor Compounds and Origin from Phytol

The primary precursor for the formation of 6,10,14-trimethylpentadecan-2-one is phytol, an isoprenoid alcohol that forms the side chain of chlorophyll molecules. nih.govnih.gov The release and subsequent transformation of phytol are intrinsically linked to the life cycle and degradation of phytoplankton and other photosynthetic organisms.

During senescence of phytoplankton or upon cell death, chlorophyll undergoes degradation. geologyscience.ruresearchgate.net An initial and crucial step in this process is the hydrolysis of the ester linkage between the chlorophyllide head group and the phytyl tail. nih.govoup.com This reaction is catalyzed by enzymes such as chlorophyllase and pheophytin pheophorbide hydrolase, which release free phytol into the environment. oup.com The hydrolysis of chlorophyll-a to free phytol is often associated with herbivore grazing and the senescence of phytoplankton, particularly diatoms. geologyscience.ru In sediments, the early degradation of chlorophyll-a typically involves processes that yield pheophorbide-a and free phytol. geologyscience.ru

Once phytol is liberated from the chlorophyll molecule, it becomes susceptible to various abiotic and biotic oxidative processes that can lead to the formation of 6,10,14-trimethylpentadecan-2-one. researchgate.net Aerobic bacterial metabolism of phytol involves the transient production of (E)-phytenal. asm.orgresearchgate.net This intermediate can then be abiotically converted to 6,10,14-trimethylpentadecan-2-one. asm.orgresearchgate.net This transformation is a key step in the biogeochemical cycling of phytol-derived organic matter in marine environments.

Microbial Degradation Mechanisms

Microorganisms, particularly marine bacteria, play a significant role in the further transformation and degradation of 6,10,14-trimethylpentadecan-2-one. nih.govnih.gov These processes are crucial for the turnover of this compound in marine ecosystems.

Several species of marine bacteria have been identified as capable of aerobically degrading 6,10,14-trimethylpentadecan-2-one. dntb.gov.uaresearchgate.net Notably, strains of Marinobacter sp., Acinetobacter sp., and Pseudomonas nautica have been shown to efficiently metabolize this isoprenoid ketone, utilizing it as a carbon source. dntb.gov.uaresearchgate.net For instance, Marinobacter sp. strain CAB, isolated from marine sediments, can efficiently degrade 6,10,14-trimethylpentadecan-2-one under both aerobic and denitrifying conditions. nih.govresearchgate.net

The bacterial degradation of 6,10,14-trimethylpentadecan-2-one results in the formation of several identifiable metabolites. Studies have formally identified compounds such as 4,8,12-trimethyl-tridecan-1-ol and 4,8,12-trimethyltridecanoic acid as products of this metabolic pathway. nih.govresearchgate.net The identification of these metabolites provides insight into the specific enzymatic reactions involved in the breakdown of the parent ketone.

| Metabolites from Aerobic Degradation of 6,10,14-trimethylpentadecan-2-one by Marinobacter sp. strain CAB |

| 4,8,12-trimethyl-tridecan-1-ol |

| 4,8,12-trimethyltridecanal |

| 4,8,12-trimethyltridecanoic acid |

| Z-3,7-dimethylocten-2-oic acid |

| Z-3,7,11-trimethyldodecen-2-oic acid |

| 6,10,14-trimethylpentadecan-2-ol |

This table is based on data from Rontani et al. (1997). nih.gov

An interesting aspect of the microbial metabolism of 6,10,14-trimethylpentadecan-2-one is the production of isoprenoid wax esters, particularly under nitrogen-limited conditions. researchgate.netnih.gov These esters are formed through the condensation of acidic and alcoholic metabolites produced during the biodegradation process. dntb.gov.uanih.gov The accumulation of wax esters as intracellular storage compounds is a known characteristic of some marine bacteria when growth is limited by the availability of nutrients like nitrogen, while a carbon source is in excess. nih.govnih.gov The amount of these esters increases significantly in nitrogen-limited cultures, a condition often found in marine sediments. nih.gov This suggests that the bacterial formation of isoprenoid wax esters may be a favored pathway in such environments. researchgate.netnih.gov

| Bacterial Strains Producing Isoprenoid Wax Esters from 6,10,14-trimethylpentadecan-2-one |

| Acinetobacter sp. strain PHY9 |

| Pseudomonas nautica (IP85/617) |

| Marinobacter sp. strain CAB (DSMZ 11874) |

| Marinobacter hydrocarbonoclasticus (ATCC 49840) |

This table is based on data from Rontani et al. (1999). researchgate.net

An in-depth examination of the biogeochemical pathways affecting the isoprenoid ketone 6,10,14-trimethylpentadecan-2-one reveals complex biotic and abiotic degradation processes. This article focuses on the anaerobic biodegradation of this compound under specific conditions and its abiotic degradation in marine environments.

2 Anaerobic Degradation under Denitrifying Conditions

The anaerobic degradation of 6,10,14-trimethylpentadecan-2-one has been observed in marine environments, particularly under denitrifying conditions. A notable example is the marine bacterium Marinobacter sp. strain CAB, isolated from marine sediments, which has demonstrated the ability to efficiently degrade this isoprenoid ketone. This strain can utilize 6,10,14-trimethylpentadecan-2-one as a substrate in the absence of oxygen, using nitrate (B79036) as the terminal electron acceptor. The metabolic process results in the formation of several intermediate compounds, including 6,10,14-trimethylpentadecan-2-ol, 4,8,12-trimethyl-tridecan-1-ol, 4,8,12-trimethyltridecanal, and 4,8,12-trimethyltridecanoic acid, indicating a complex series of biochemical transformations. Studies on related isoprenoid alkanes, such as pristane, have also shown that they are no longer considered recalcitrant under anaerobic, nitrate-reducing conditions, with enrichment cultures capable of degrading over 90% of the compound. This degradation is coupled with the consumption of nitrate and the production of inorganic carbon.

1 Sulfate-Reducing Conditions and Associated Microbial Enrichment Cultures

In anoxic marine sediments where sulfate (B86663) is abundant, the degradation of 6,10,14-trimethylpentadecan-2-one can occur under sulfate-reducing conditions. Research has demonstrated that microbial enrichment cultures derived from marine sediment can utilize this ketone as a sole source of carbon and energy. In microcosm experiments, 6,10,14-trimethylpentadecan-2-one was degraded, although at a slower rate than simpler ketones like hexadecan-2-one. After an extended incubation period of over 10 months, 42% of the initial amount of 6,10,14-trimethylpentadecan-2-one was depleted in the microcosms. This indicates that while the compound is biodegradable under these conditions, its branched structure may contribute to a slower degradation rate compared to linear ketones.

The table below summarizes the depletion of ketones in microcosms under sulfate-reducing conditions.

| Compound | Initial Depletion (2 months) | Depletion after 12 months |

| Hexadecan-2-one | >80% | Not reported |

| 6,10,14-Trimethylpentadecan-2-one | ~15% | 42% |

| Nonadecan-10-one | Not depleted | Not depleted |

| 2,6,10,14-Tetramethylpentadecan-2-ol | Not depleted | Not depleted |

Data sourced from Hirschler et al., 1998.

2 Carboxylation Reactions and Sulfide (B99878) Production

The anaerobic degradation pathway of ketones, including 6,10,14-trimethylpentadecan-2-one, under sulfate-reducing conditions involves initial activation through carboxylation. This biochemical mechanism, where a carboxyl group is added to the molecule, is a known strategy for activating otherwise unreactive substrates in the absence of oxygen. This carboxylation step is coupled with the reduction of sulfate, leading to the production of sulfide (S²⁻). The oxidation of the ketone provides the electrons for sulfate reduction. For the related compound hexadecan-2-one, the stoichiometry of its complete oxidation shows a direct link between ketone degradation and sulfide generation. This process is a key part of the sulfur cycle in anoxic marine environments.

3 Role of Specific Enzymes (e.g., Esterases, Dehydrogenases)

The biotransformation of 6,10,14-trimethylpentadecan-2-one involves the action of several types of enzymes. The identification of 6,10,14-trimethylpentadecan-2-ol as a metabolite in cultures of Marinobacter sp. strain CAB strongly suggests the activity of a dehydrogenase or reductase enzyme. This enzyme would catalyze the reduction of the ketone group at the C-2 position to a secondary alcohol.

Furthermore, a proposed pathway for the degradation of 6,10,14-trimethylpentadecan-2-one involves an initial Baeyer-Villiger-type oxidation. While this is typically an oxygen-dependent reaction catalyzed by monooxygenases, an analogous anaerobic mechanism could lead to the formation of an ester, such as undecyl acetate from 2-tridecanone. This ester would then be cleaved by an esterase to yield an alcohol and a fatty acid, which can be further metabolized. The subsequent oxidation of alcohols to aldehydes and then to carboxylic acids, as seen in the formation of 4,8,12-trimethyltridecanoic acid from its corresponding alcohol, would be catalyzed by dehydrogenases .

Ecological and Biological Roles of 6,10,14 Trimethylpentadecan 2 One

Allelopathic Potential in Plant Interactions

Allelopathy is a biological phenomenon where one plant inhibits the growth of another through the release of chemical compounds. While 6,10,14-trimethylpentadecan-2-one has been identified in several plant species, including Bermuda grass (Cynodon dactylon), Perilla frutescens, Capsicum annuum, and Launaea mucronata, its direct function as an allelopathic agent in plant-plant interactions is not extensively documented in current scientific literature. nih.govnih.govchembk.com

Inhibitory Effects on Germination and Early Plant Growth

There is currently a lack of specific research demonstrating the inhibitory effects of purified 6,10,14-trimethylpentadecan-2-one on the seed germination or early growth of other plant species. General studies on allelopathy confirm that various plant-produced chemicals can significantly hinder these early life stages, but the specific contribution of this compound remains an area for future investigation. researchgate.netmdpi.commdpi.com

Role in Biological Invasions and the Novel Weapon Hypothesis

The Novel Weapon Hypothesis posits that the success of some invasive species is due to their production of biochemicals that are novel and therefore particularly effective against the native species in the introduced range. Although 6,10,14-trimethylpentadecan-2-one is produced by various plants, a direct link between this compound and its function as a "novel weapon" to facilitate plant invasions has not been established in the reviewed literature.

Inter- and Intraspecific Chemical Communication

The most well-documented biological role of 6,10,14-trimethylpentadecan-2-one is in chemical signaling. It functions as a semiochemical, a broad term for a chemical that carries a message, in a diverse array of insects and at least one crustacean species.

Pheromonal Activity and Behavioral Responses in Insects

This compound is a key component in the pheromonal bouquets of several insect species, eliciting specific behavioral responses.

Orchid Bees (Euglossa spp.): It is a major component of the tibial fragrances collected by males. nih.gov The synthetic compound attracts males of multiple Euglossa species, suggesting its role in their complex mating signals. nih.gov With a molecular weight of 268 g/mol , it is the largest known natural molecule to attract male orchid bees in its pure form, likely serving as a "base note" in their elaborate fragrance bouquets. nih.gov

Bicyclus Butterflies: Analysis of wing extracts from 17 species of African Bicyclus butterflies revealed the presence of 6,10,14-trimethylpentadecan-2-one, with quantities varying from 5 to 900 nanograms per individual. nih.gov

Bumblebee Wax Moth (Aphomia sociella): In this species, the ketone is a minor component of the male-produced sex pheromone used to attract females. It is also found in trace amounts in the female's aphrodisiac pheromone, which encourages male courtship behavior. researchgate.net

Common Grass Yellow Butterfly (Eurema mandarina): The compound is found specifically in the male forewings and is believed to function as a sex pheromone, potentially inducing mating acceptance in females. researchgate.netresearchgate.net

Fall Armyworm (Spodoptera frugiperda): For this moth species, 6,10,14-trimethylpentadecan-2-one acts as a phagostimulant. Larvae show a preference for diets supplemented with this ketone and exhibit increased body mass accumulation as a result. nih.gov This effect was observed with concentrations as low as 0.1 parts per million. nih.gov

Table 1: Pheromonal and Behavioral Activity of 6,10,14-Trimethylpentadecan-2-one in Insects

| Species | Order | Family | Role of Compound | Behavioral Response |

|---|---|---|---|---|

| Orchid Bees (Euglossa spp.) | Hymenoptera | Apidae | Fragrance Component / Attractant | Attraction of males |

| Bicyclus Butterflies | Lepidoptera | Nymphalidae | Wing Extract Component | Not specified |

| Bumblebee Wax Moth (Aphomia sociella) | Lepidoptera | Pyralidae | Male Sex Pheromone / Female Aphrodisiac | Male attraction / Male courtship |

| Common Grass Yellow (Eurema mandarina) | Lepidoptera | Pieridae | Male Sex Pheromone | Potential female mate acceptance |

| Fall Armyworm (Spodoptera frugiperda) | Lepidoptera | Noctuidae | Phagostimulant (Allomone) | Increased feeding and growth |

Stereochemical Specificity in Pheromone Function

The biological activity of 6,10,14-trimethylpentadecan-2-one is often highly dependent on its stereochemistry, as different stereoisomers can elicit different or no responses.

Orchid Bees: Bioassays conducted in Mexico and Panama demonstrated that only the pure (6R, 10R)-enantiomer of the synthetic compound was attractive to male orchid bees. nih.gov This high degree of specificity underscores the precision of chemical signaling in these insects.

Bicyclus Butterflies: Of the butterfly species found to possess the ketone, nine specifically contained the (6R, 10R)-configuration. nih.gov No other stereoisomers were detected in the wing extracts, indicating a highly specific biosynthetic pathway and likely a targeted function for this particular isomer. nih.gov

Potential Roles in Signaling Pathways and Cellular Interactions

Beyond its role in organismal communication, research has pointed to the activity of 6,10,14-trimethylpentadecan-2-one at the cellular level.

Early research identified the compound in lipid extracts from the androgenic glands of the male crab Carcinus maenas. nih.gov Subsequent laboratory tests showed that the synthesized compound is biologically active, inhibiting the incorporation of ³H-leucine in cultured crustacean ovaries. nih.gov This finding suggests that 6,10,14-trimethylpentadecan-2-one can interfere with protein synthesis, a fundamental cellular process. nih.govmdpi.com

Furthermore, the compound isolated from the plant Launaea mucronata has been reported to possess antibacterial and anti-inflammatory properties, indicating its potential to interact with cellular pathways related to infection and inflammation. chembk.com

Biogeochemical Cycling and Environmental Significance of 6,10,14-Trimethylpentadecan-2-one

The presence and transformation of 6,10,14-trimethylpentadecan-2-one in the environment are intrinsically linked to major biogeochemical pathways. Its formation from the degradation of chlorophyll (B73375) and its subsequent breakdown by microorganisms highlight its role in the carbon cycle.

Tracer for Photodegradation of Chlorophylls (B1240455)

6,10,14-Trimethylpentadecan-2-one serves as a crucial marker for the photodegradation of chlorophylls containing a phytol (B49457) ester group in marine environments. researchgate.net The process begins with the photodegradation of chlorophyll-a in seawater, which results in the formation of stable photoproducts. researchgate.net These photoproducts, due to their high polarity, are not easily extracted from sediments using standard methods like Soxhlet extraction with chloroform. researchgate.net

However, through acidic and alkaline hydrolysis of the residual sediment, these "bound" photoproducts can be converted into 6,10,14-trimethylpentadecan-2-one, allowing for its recovery and measurement. researchgate.net The widespread occurrence of related compounds, such as 3-methylidene-7,11,15-trimethylhexadecan-1,2-diol (a phytyldiol), which is a specific marker for chlorophyll photodegradation, further supports the use of these isoprenoid compounds to trace this process in the photic layer of oceans. researchgate.net The formation of 6,10,14-trimethylpentadecan-2-one from phytol, a derivative of chlorophyll, has been noted in cyanobacteria and green algae. researchgate.net

Table 1: 6,10,14-Trimethylpentadecan-2-one as a Photodegradation Tracer

| Source Material | Degradation Process | Key Intermediate/Product | Significance |

|---|---|---|---|

| Chlorophyll-a with phytol ester group | Photodegradation in seawater | "Bound" polar photoproducts | Traces the initial breakdown of chlorophyll by light. |

| "Bound" polar photoproducts | Acidic and alkaline hydrolysis | 6,10,14-Trimethylpentadecan-2-one | Acts as a recoverable marker for chlorophyll photodegradation in sediments. researchgate.net |

Indicator of Hydrocarbon Degradation in Marine Sediments

The compound 6,10,14-trimethylpentadecan-2-one is also implicated in the biogeochemical cycling of hydrocarbons in marine sediments. Its biodegradation by specific microorganisms indicates active hydrocarbon degradation pathways in these environments. Marine sediments are significant sinks for hydrophobic pollutants like petroleum hydrocarbons. nih.gov

Research has shown that certain marine bacteria can efficiently degrade this isoprenoid ketone. A notable example is a denitrifying bacterium, Marinobacter sp. strain CAB, which was isolated from marine sediments and demonstrated the ability to metabolize 6,10,14-trimethylpentadecan-2-one under both aerobic and anaerobic (denitrifying) conditions. researchgate.net The presence and activity of such hydrocarbonoclastic bacteria, even if they constitute a minor fraction of the natural microbial community, are crucial for the biodegradation of petroleum hydrocarbons in coastal environments. researchgate.netresearchgate.net The enhancement of indigenous microbial biodegradation activity through nutrient amendment in contaminated sediments underscores the potential for natural attenuation of hydrocarbon pollutants. researchgate.net The metabolism of 6,10,14-trimethylpentadecan-2-one by these specialized bacteria serves as an indicator of the broader capacity of the microbial community to degrade complex hydrocarbons. researchgate.net

Table 2: Microbial Degradation of 6,10,14-Trimethylpentadecan-2-one

| Microorganism | Environment | Metabolic Conditions | Significance |

|---|---|---|---|

| Marinobacter sp. strain CAB | Marine Sediments | Aerobic and Anaerobic (denitrifying) | Demonstrates the biodegradation of the ketone, indicating active hydrocarbon cycling. researchgate.net |

Analytical Methodologies and Spectroscopic Characterization in Research

Extraction and Purification Techniques for 6,10,14-Trimethylpentadecan-2-one from Complex Matrices

The initial and critical step in the analysis of 6,10,14-trimethylpentadecan-2-one involves its isolation from the matrix in which it is found. The choice of extraction technique is dictated by the nature of the sample and the concentration of the target compound.

Hydrodistillation is a conventional and widely employed method for the extraction of essential oils from plant materials, which may contain 6,10,14-trimethylpentadecan-2-one. researchgate.netresearchgate.net This technique involves the co-distillation of the plant material with water. The heat from the boiling water and steam ruptures the plant's oil-bearing sacs, releasing the volatile compounds. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil, which is immiscible with water, is separated. researchgate.net

In a typical hydrodistillation setup, such as a Clevenger-type apparatus, the plant material is submerged in water and heated. researchgate.netresearchgate.net The vapor phase, containing water and the volatilized organic compounds, is passed through a condenser. Upon cooling, the essential oil and water separate in a collection vessel, allowing for the isolation of the oil. The efficiency and chemical composition of the extracted essential oil, including the concentration of 6,10,14-trimethylpentadecan-2-one, can be influenced by factors such as the duration of distillation and the condition of the plant material (e.g., fresh or dried). researchgate.netijraset.com While effective, hydrodistillation can be time and energy-intensive. researchgate.net

Solid Phase Extraction (SPE) is a powerful and selective technique used for the purification and concentration of analytes from complex mixtures, including the isolation of 6,10,14-trimethylpentadecan-2-one from biological extracts. nih.goviitkgp.ac.in This method is particularly valuable when dealing with trace amounts of the compound in intricate matrices like insect wing extracts. nih.gov

The process of SPE involves passing a liquid sample through a solid adsorbent material, known as the stationary phase, which is typically packed in a cartridge. The selection of the stationary phase is crucial and depends on the polarity of the target compound and the matrix components. For a relatively nonpolar compound like 6,10,14-trimethylpentadecan-2-one, a reversed-phase sorbent is often employed.

In a documented application, wing extracts from Bicyclus butterfly species were purified using SPE to isolate 6,10,14-trimethylpentadecan-2-one and its corresponding alcohol. nih.goviitkgp.ac.in This purification step was essential to remove interfering substances from the matrix before subsequent stereoisomeric analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The SPE procedure allows for the selective retention of the target compound on the solid phase while unwanted components are washed away. The purified 6,10,14-trimethylpentadecan-2-one is then eluted from the sorbent using a suitable solvent. nih.gov

While specific applications of a "liquid-liquid dispersion technique" for the extraction of 6,10,14-trimethylpentadecan-2-one are not extensively detailed in the reviewed literature, the principles of liquid-liquid extraction (LLE) are fundamental in chemical separations and are applicable to ketones. researchgate.netyoutube.comgoogle.com LLE operates on the principle of differential solubility of a compound in two immiscible liquid phases. youtube.com For a compound like 6,10,14-trimethylpentadecan-2-one, this would typically involve partitioning it between an aqueous phase and an immiscible organic solvent.

A more advanced form of this technique is dispersive liquid-liquid microextraction (DLLME), which is a miniaturized sample preparation method. frontiersin.orgfrontiersin.org In DLLME, a mixture of an extraction solvent (to dissolve the analyte) and a disperser solvent (miscible in both the extraction and aqueous phases) is rapidly injected into the aqueous sample. frontiersin.org This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for efficient mass transfer of the analyte from the aqueous to the organic phase. frontiersin.orgmdpi.com The phases are then separated, often by centrifugation, and the extraction solvent containing the concentrated analyte is collected for analysis. While not specifically documented for 6,10,14-trimethylpentadecan-2-one, DLLME is a powerful technique for the extraction of various organic compounds from aqueous samples. frontiersin.orgfrontiersin.org

Chromatographic Separation and Detection

Following extraction and purification, chromatographic techniques are indispensable for the separation and subsequent identification and quantification of 6,10,14-trimethylpentadecan-2-one.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most prominently cited analytical technique for the identification and stereoisomeric analysis of 6,10,14-trimethylpentadecan-2-one. researchgate.netnih.goviitkgp.ac.in This method combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In GC, the volatile components of a sample are separated as they travel through a capillary column. The retention time, which is the time it takes for a compound to pass through the column, is a characteristic feature used for its identification. brjac.com.br For 6,10,14-trimethylpentadecan-2-one, various non-polar and polar capillary columns have been utilized in research. nist.gov

Once separated by the GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the fragments. This fragmentation pattern allows for the definitive identification of the compound by comparing it to reference spectra in databases such as the NIST Mass Spectrometry Data Center. nist.gov

In a study on African Bicyclus butterflies, GC-MS was used to determine the stereoisomeric compositions of 6,10,14-trimethylpentadecan-2-one in wing extracts. nih.goviitkgp.ac.in The quantities of the compound in the wing extracts were found to vary from 5 to 900 ng per sample for each species. nih.gov

Below is a table summarizing typical GC-MS parameters and mass spectral data for 6,10,14-trimethylpentadecan-2-one.

| Parameter | Value/Description |

| GC Column | Typically a non-polar column such as DB-5ms or equivalent. brjac.com.br |

| Injector Temperature | 250 °C brjac.com.br |

| Oven Temperature Program | An initial temperature of 40 °C held for 1 minute, followed by a ramp of 10 °C per minute to 300 °C, held for 10 minutes. brjac.com.br |

| Carrier Gas | Helium at a flow rate of 1 mL/min. brjac.com.br |

| Ionization Mode | Electron Ionization (EI) |

| Major Mass Fragments (m/z) | 58, 43, 71, 57, 85 nih.gov |

| Molecular Ion (M+) | 268.5 g/mol nih.gov |

This data is compiled from representative analytical methodologies and may vary between different instruments and specific experimental conditions.

Gas Chromatography with a Flame Ionization Detector (GC/FID) is another powerful technique used for the analysis of volatile organic compounds like 6,10,14-trimethylpentadecan-2-one, particularly for quantitative analysis. researchgate.net While GC-MS is superior for definitive identification, GC/FID is often used in conjunction with it to provide accurate quantification of the compound in a sample. researchgate.net

The separation principle in GC/FID is the same as in GC-MS. However, the detection method is different. In an FID, the effluent from the GC column is mixed with hydrogen and air and then ignited in a flame. Organic compounds burning in the flame produce ions, which are collected by an electrode. The resulting current is proportional to the amount of organic material being burned.

In the analysis of essential oils, GC/FID is used for the quantitative determination of the various components, including 6,10,14-trimethylpentadecan-2-one. researchgate.net By comparing the peak area of the compound in the sample to the peak area of a known amount of a standard, the concentration of the compound in the original sample can be accurately determined. The combination of GC/FID for quantification and GC-MS for identification provides a comprehensive analytical approach for studying 6,10,14-trimethylpentadecan-2-one in complex mixtures. researchgate.net

Direct Immersion-Solid Phase Microextraction-Gas Chromatography/Mass Spectrometry (DI-SPME-GC/MS)

Direct Immersion-Solid Phase Microextraction (DI-SPME) coupled with Gas Chromatography/Mass Spectrometry (GC/MS) represents a powerful, solvent-free approach for the analysis of semi-volatile organic compounds like 6,10,14-trimethylpentadecan-2-one from liquid samples. In this technique, a fused silica (B1680970) fiber coated with a stationary phase is directly immersed into the sample matrix (e.g., biological fluids, solvent extracts of tissues). nih.govnih.gov The analytes establish equilibrium between the sample matrix and the fiber coating. sigmaaldrich.com

This method is particularly advantageous for its simplicity and minimal sample preparation requirements. nih.govnih.gov For a compound such as 6,10,14-trimethylpentadecan-2-one, which is found in complex biological matrices like insect wing extracts, DI-SPME offers a robust method for extraction and concentration. nih.gov The choice of fiber coating is critical for efficient extraction. A polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often effective for a broad range of analytes, including ketones. sigmaaldrich.comnih.gov

Once the extraction is complete, the fiber is withdrawn and transferred to the heated injection port of a GC-MS system. The analytes are thermally desorbed from the fiber onto the GC column, where they are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, enabling definitive identification and quantification. The mass spectrum of 6,10,14-trimethylpentadecan-2-one shows characteristic fragmentation patterns that aid in its identification. nih.govnist.gov

Chiral Chromatography for Stereoisomer Analysis

6,10,14-Trimethylpentadecan-2-one possesses two chiral centers at the 6- and 10-positions, leading to the existence of four possible stereoisomers: (6R, 10R), (6S, 10S), (6R, 10S), and (6S, 10R). The separation of these enantiomers and diastereomers is critical, as different stereoisomers can exhibit distinct biological activities. Chiral gas chromatography is the method of choice for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Cyclodextrin-based columns, such as those with permethylated β-cyclodextrin derivatives, are commonly employed for the chiral separation of terpenes and related compounds and would be suitable for the analysis of 6,10,14-trimethylpentadecan-2-one stereoisomers. gcms.cz The selection of the appropriate chiral column is often empirical and may require screening of different CSPs to achieve optimal resolution. gcms.cz Two-dimensional gas chromatography (GCxGC) can also be employed to enhance the separation of these isomers in complex mixtures. chromatographyonline.com

Derivatization Strategies for Enhanced Analysis

To facilitate the chiral analysis and improve chromatographic properties, 6,10,14-trimethylpentadecan-2-one is often subjected to derivatization reactions.

A common strategy for the stereoisomeric analysis of chiral ketones involves their conversion into diastereomeric esters. This is achieved by first reducing the ketone to its corresponding alcohol, 6,10,14-trimethylpentadecan-2-ol (B1204099), which introduces a new chiral center at the 2-position. This alcohol is then reacted with a chiral derivatizing agent, such as a chiral acid or acyl chloride, to form diastereomeric esters. These diastereomers possess different physical properties and can be separated on a non-chiral GC column. The relative peak areas of the separated diastereomers correspond to the enantiomeric composition of the original alcohol, and by extension, the ketone.

The reduction of the carbonyl group of 6,10,14-trimethylpentadecan-2-one to a hydroxyl group is a key step in its stereochemical analysis. This conversion to 6,10,14-trimethylpentadecan-2-ol creates a secondary alcohol. This transformation is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). The resulting alcohol can then be analyzed directly using chiral chromatography or further derivatized as described above. The stereochemistry of the newly formed alcohol at the C-2 position, in conjunction with the existing chiral centers at C-6 and C-10, allows for a more detailed stereoisomeric analysis.

Spectroscopic Techniques for Structural Elucidation (General Mention, no specific details)

The structural elucidation of 6,10,14-trimethylpentadecan-2-one is confirmed through various spectroscopic techniques. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), provides information on the molecular weight and fragmentation pattern, which is indicative of the compound's structure. nih.govnist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, offers detailed information about the carbon-hydrogen framework of the molecule. nih.gov Infrared (IR) spectroscopy is used to identify the presence of the characteristic carbonyl (C=O) functional group, which exhibits a strong absorption band in the region of 1715 cm⁻¹ for a saturated aliphatic ketone. libretexts.orgorgchemboulder.com

Synthesis and Derivatization in Laboratory Settings for Research Purposes

Total Synthesis Approaches for Racemic and Enantiomerically Pure Forms

The total synthesis of 6,10,14-trimethylpentadecan-2-one can be approached in several ways, depending on the desired stereochemical outcome. The molecule has stereocenters at the 6- and 10-positions, leading to the possibility of different stereoisomers.

A straightforward method for the synthesis of racemic 6,10,14-trimethylpentadecan-2-ol (B1204099) involves the use of hexahydrofarnesol as a key intermediate. nih.gov This approach is advantageous as hexahydrofarnesol is a readily available starting material. The synthesis can be accomplished through a Grignard coupling of the tosylate of hexahydrofarnesol with allylmagnesium bromide, followed by oxymercuration-demercuration to yield the target alcohol. nih.gov Subsequent oxidation of the alcohol furnishes the desired ketone, 6,10,14-trimethylpentadecan-2-one.

Another common strategy involves the hydrogenation of farnesylacetone isomers. A process for the manufacture of 6,10,14-trimethylpentadecan-2-one involves the hydrogenation of a mixture of (5E,9E)-farnesylacetone and (5Z,9E)-farnesylacetone. google.com This reaction is carried out in the presence of a catalyst, such as palladium, platinum, rhodium, iridium, or nickel, that preferentially hydrogenates the carbon-carbon double bonds over the carbon-oxygen double bond of the ketone. google.com

| Starting Material | Key Reactions | Product |

| Hexahydrofarnesol | Tosylation, Grignard coupling with allylmagnesium bromide, Oxymercuration-demercuration, Oxidation | Racemic 6,10,14-trimethylpentadecan-2-one |

| (5E,9E)- and (5Z,9E)-farnesylacetone | Catalytic Hydrogenation (e.g., with Pd, Pt, Rh, Ir, or Ni catalyst) | 6,10,14-trimethylpentadecan-2-one |

For studies requiring specific stereoisomers of 6,10,14-trimethylpentadecan-2-one, asymmetric synthesis is necessary. A novel asymmetric synthesis has been developed to produce a reference mixture of (2R/S,6S,10R)-6,10,14-trimethylpentadecan-2-ol with a known composition of the eight stereoisomers. bicyclus.senih.gov This method provides access to specific stereoisomers that are crucial for determining the stereochemistry of the naturally occurring compound in various organisms. bicyclus.se The synthesis of all stereoisomers of related methyl-branched ketones has also been achieved using enantiomers of citronellal as starting materials, employing methods like the Wittig reaction and alkylation of alkynes. nih.gov

The general approach involves the use of chiral building blocks to construct the carbon skeleton with the desired stereochemistry at the chiral centers. The enantiomeric composition of intermediates during the synthesis can be determined by techniques such as enantioselective gas chromatography. bicyclus.se

| Chiral Precursor | Synthetic Strategy | Target Stereoisomer |

| (R)- and (S)-citronellal | Wittig reaction, Alkylation of alkynes, Acetoacetic ester synthesis | Specific stereoisomers of 6,10,14-trimethylpentadecan-2-one |

| Chiral building blocks | Multi-step asymmetric synthesis | (2R/S,6S,10R)-6,10,14-trimethylpentadecan-2-ol mixture |

Phytol (B49457), a constituent of chlorophyll (B73375), serves as a natural and readily available precursor for the synthesis of 6,10,14-trimethylpentadecan-2-one. The synthesis of (2S,6R,10R)- and (2R,6R,10R)-6,10,14-trimethylpentadecan-2-ol has been achieved starting from (2E,7R,11R)-phytol. bicyclus.se The conversion of phytol to phytenal, an intermediate in its degradation pathway, can be achieved through oxidation. nih.gov Further synthetic manipulations can then lead to the desired ketone. One method involves the ozonolysis of a nettle leaf extract, which contains chlorophyll, in aqueous acetone in the presence of barium hydroxide to yield (6R,10R)-6,10,14-trimethylpentadecan-2-one. google.com

| Starting Material | Key Reaction | Product |

| (2E,7R,11R)-Phytol | Multi-step synthesis | (2S,6R,10R)- and (2R,6R,10R)-6,10,14-trimethylpentadecan-2-ol |

| Nettle Leaf Extract (containing chlorophyll) | Ozonolysis in aqueous acetone with barium hydroxide | (6R,10R)-6,10,14-trimethylpentadecan-2-one |

Preparation of Derivatized Analogs for Analytical Studies

For analytical purposes, particularly for the stereoisomeric analysis by gas chromatography (GC), 6,10,14-trimethylpentadecan-2-one is often converted into derivatized analogs. A common procedure involves the reduction of the ketone to its corresponding alcohol, 6,10,14-trimethylpentadecan-2-ol. bicyclus.senih.gov This alcohol is then esterified with a chiral derivatizing agent, such as (R)-trans-chrysanthemoyl chloride or (S)-2-acetoxypropionyl chloride, to form diastereomeric esters. bicyclus.senih.gov These diastereomers can be separated and analyzed by GC, allowing for the determination of the stereoisomeric composition of the original ketone. bicyclus.senih.gov

| Analyte | Derivatization Steps | Analytical Technique |

| 6,10,14-trimethylpentadecan-2-one | 1. Reduction to 6,10,14-trimethylpentadecan-2-ol2. Esterification with a chiral agent (e.g., (R)-trans-chrysanthemoyl chloride) | Gas Chromatography-Mass Spectrometry (GC-MS) |

Scale-Up and Production Methodologies for Research Reagents

The production of 6,10,14-trimethylpentadecan-2-one as a research reagent requires scalable and efficient synthetic methods. The synthesis starting from farnesylacetone isomers is amenable to scale-up, as it involves a catalytic hydrogenation step that can be performed in larger reactors. google.com The optimization of this synthesis is important as 6,10,14-trimethylpentadecan-2-one is a key starting material for the synthesis of isophytol, which in turn is a precursor for α-tocopherol (vitamin E). google.com The process for preparing the ketone from phytol-containing natural extracts also presents a potentially scalable route, although it may require significant purification steps. google.com The choice of methodology for scale-up depends on factors such as the availability and cost of starting materials, the desired stereochemical purity, and the required quantity of the research reagent.

Advanced Research Topics and Future Directions in 6,10,14 Trimethylpentadecan 2 One Studies

Enzymatic Pathways and Genetic Regulation of Biosynthesis and Degradation

The biosynthesis and degradation of 6,10,14-trimethylpentadecan-2-one are fundamental processes governed by specific enzymatic pathways and genetic control mechanisms. While the compound is largely recognized as a product of phytol (B49457) degradation, the precise enzymatic steps and their genetic underpinnings are areas of active investigation.

Biosynthesis: In most bacteria, the universal precursors for isoprenoids are synthesized via the methylerythritol 4-phosphate (MEP) pathway or the mevalonate (MVA) pathway. nih.govnih.gov These pathways produce isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks for larger isoprenoid structures. The formation of 6,10,14-trimethylpentadecan-2-one is primarily considered an oxidative breakdown product of the diterpene alcohol phytol.

Degradation: Significant insights into the degradation of this ketone come from studies on marine microorganisms. The denitrifying bacterium Marinobacter sp. strain CAB, isolated from marine sediments, has demonstrated the ability to efficiently metabolize 6,10,14-trimethylpentadecan-2-one under both aerobic and anaerobic conditions. nih.govnih.gov Research has identified several key metabolites, allowing for the proposal of distinct degradation pathways. nih.gov

Under aerobic conditions , the proposed pathway involves an initial oxidation, potentially catalyzed by a monooxygenase, analogous to the Baeyer-Villiger oxidation observed in other ketone-degrading microbes. This would be followed by esterase activity and subsequent beta-oxidation.

Under anaerobic (denitrifying) conditions , a different pathway is utilized. The process involves an initial reduction of the ketone to its corresponding alcohol, 6,10,14-trimethylpentadecan-2-ol (B1204099), followed by other metabolic steps. nih.gov

Key identified metabolites from the degradation by Marinobacter sp. CAB are listed below.

| Metabolite Name | Chemical Formula | Proposed Pathway Role |

| 6,10,14-Trimethylpentadecan-2-ol | C18H38O | Product of initial reduction under anaerobic conditions |

| 4,8,12-Trimethyltridecanoic acid | C16H32O2 | Intermediate product following initial oxidation and cleavage |

| 4,8,12-Trimethyl-tridecan-1-ol | C16H34O | Intermediate in the degradation pathway |

| 4,8,12-Trimethyltridecanal | C16H32O | Intermediate in the degradation pathway |

While these pathways have been proposed based on metabolite identification, the specific enzymes and the genes encoding them in Marinobacter sp. have not yet been fully characterized. Future research will likely focus on transcriptomics and proteomics to identify the monooxygenases, dehydrogenases, and other enzymes involved. Furthermore, understanding the genetic regulation, such as the role of transcriptional regulators that may be induced by the presence of the ketone or other isoprenoids, remains a critical area for exploration. frontiersin.org

Chemo-Ecological Investigations of Inter-Kingdom Signaling

6,10,14-Trimethylpentadecan-2-one plays a multifaceted role as a semiochemical, mediating interactions both within and between different biological kingdoms. These chemical signals are crucial for processes ranging from reproduction to feeding and defense.

Insect Pheromone and Kairomone: The compound is a significant component in the chemical communication systems of various insects.

Orchid Bees: In male orchid bees of the genus Euglossa, the specific stereoisomer (6R, 10R)-6,10,14-trimethylpentadecan-2-one is a major component of their tibial fragrances, which are believed to be involved in attracting mates. nih.govresearchgate.net The compound's low volatility suggests it may function as a "base note" in the complex pheromone bouquets. nih.gov

Bumblebee Wax Moth: In the bumblebee wax moth, Aphomia sociella, this ketone is a component of both the male's sex pheromone to attract females and the female's aphrodisiac pheromone that triggers courtship behavior. researchgate.net

Fall Armyworm: In an example of inter-kingdom signaling, 6,10,14-trimethylpentadecan-2-one isolated from Bermuda grass (Cynodon dactylon) acts as a phagostimulant (kairomone) for the fall armyworm (Spodoptera frugiperda). nih.gov Larvae show a feeding preference for diets supplemented with the compound, and it correlates with increased body mass, indicating its role in host plant recognition and selection. nih.gov

Antibacterial Activity: Research has shown that essential oils containing 6,10,14-trimethylpentadecan-2-one exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Candida albicans. medchemexpress.com This suggests a defensive role for the compound in the plants that produce it, protecting them from microbial attack and representing another form of inter-kingdom signaling (plant-microbe).

Future chemo-ecological research will likely delve deeper into the specific stereochemistry required for these signaling functions and explore other potential roles, such as in plant-microbe interactions in the rhizosphere or as a signaling molecule between different microbial species in complex environmental matrices.

Environmental Monitoring and Remediation Strategies Involving Microbial Degradation

Given its origin from chlorophyll (B73375), 6,10,14-trimethylpentadecan-2-one is a ubiquitous compound in aquatic and terrestrial environments, making it relevant for both environmental monitoring and bioremediation efforts.

Environmental Monitoring: The compound's presence in marine sediments is well-documented and is linked to the deposition and degradation of phytoplankton. researchgate.net Monitoring its concentration can provide insights into the turnover of organic matter and the activity of heterotrophic microbial communities. While it is not currently a regulated pollutant, tracking its levels could be part of broader strategies to assess the health and biogeochemical cycles of marine ecosystems.

Bioremediation: The ability of certain bacteria to use this isoprenoid ketone as a carbon source is a promising avenue for bioremediation. The bacterium Marinobacter sp. strain CAB is a key candidate for such strategies, as it effectively degrades the compound under both oxygen-rich (aerobic) and oxygen-poor (denitrifying) conditions. nih.govresearchgate.net This metabolic versatility makes it particularly suitable for treating contaminated marine sediments, where oxygen levels can vary significantly. Bioremediation strategies can involve:

Biostimulation: Amending contaminated sites with nutrients to encourage the growth and activity of the native degrading microbial populations. clu-in.org

Bioaugmentation: Introducing specialized microorganisms, such as strains of Marinobacter, to sites where efficient degraders are absent or present in low numbers. clu-in.org

Future work in this area should focus on field trials to determine the efficacy of these strategies outside the laboratory. Additionally, exploring the microbial communities in various environments could lead to the discovery of other organisms with robust degradation capabilities for this and related isoprenoid compounds.

Development of Novel Analytical Probes and Detection Methods

Accurate detection and quantification of 6,10,14-trimethylpentadecan-2-one are essential for all areas of its research. While established methods are highly effective, there is ongoing interest in developing faster, more sensitive, or field-deployable techniques.

Current Standard Methods: The gold standard for the analysis of 6,10,14-trimethylpentadecan-2-one, particularly for determining its specific stereoisomers, is gas chromatography coupled with mass spectrometry (GC-MS). nih.gov This technique offers high sensitivity and structural confirmation. The analytical workflow often includes:

Sample Purification: Solid-phase extraction (SPE) is used to isolate the compound from complex matrices like insect wing extracts. nih.gov

Chemical Derivatization: To analyze the stereochemistry, the ketone is often reduced to its corresponding alcohol and then esterified with a chiral agent. This allows for the chromatographic separation of the different stereoisomers. nih.gov

Future Directions - Novel Probes and Biosensors: While no specific analytical probes or biosensors for 6,10,14-trimethylpentadecan-2-one have been reported, significant advances in biosensor technology for other ketones suggest a viable path for future development. uco.esnih.gov A potential approach could involve an enzyme-based electrochemical biosensor. Such a device might utilize a specific dehydrogenase or monooxygenase that acts on the target ketone. The enzymatic reaction would produce a detectable signal, such as a change in current or fluorescence. google.com For example, a system could be designed based on an enzyme that uses NAD+ as a cofactor, where the production of NADH is measured electrochemically or optically. google.com The development of wearable microneedle biosensors for other metabolites also opens the possibility of creating minimally invasive tools for real-time ecological studies, such as monitoring the release of this compound from plants or insects. nih.gov

Application as a Biomarker for Specific Biological or Environmental Processes

A biomarker is a measurable indicator of a biological state or process. 6,10,14-trimethylpentadecan-2-one has emerged as a valuable biomarker in several contexts due to its specific origins and biological activities.

Biological Processes:

Insect Chemotaxonomy and Behavior: The presence and specific stereochemistry of the compound in the fragrances of male orchid bees and Bicyclus butterflies can serve as a chemotaxonomic marker to differentiate between species. nih.govnih.gov It also acts as a biomarker for the reproductive and signaling status of these insects.

Herbivory: Its role as a phagostimulant for the fall armyworm means its presence in plant tissues could be used as a biomarker to predict susceptibility to herbivory by this pest. nih.gov

Food Consumption: The compound is found in various food items and herbs, including sweet basil and oregano. It could therefore serve as a potential biomarker for the consumption of these foods in dietary studies.

Environmental Processes:

Phytoplankton Degradation: As a direct degradation product of phytol from chlorophyll, 6,10,14-trimethylpentadecan-2-one is a key biomarker for the bacterial degradation of phytoplankton biomass in marine and lacustrine sediments. Its abundance can be correlated with the extent of organic matter decomposition.

Source Tracking: In environmental forensics, the compound could potentially be used alongside other isoprenoids like pristane and phytane (B1196419) to trace sources of organic matter, distinguishing between recent biogenic input and petrogenic contamination.

The table below summarizes the established and potential applications of 6,10,14-trimethylpentadecan-2-one as a biomarker.

| Application Area | Process Indicated | Organism/System |

| Ecology | Species identification, Mate selection | Orchid bees, Butterflies |

| Agriculture | Host plant selection by pests | Fall armyworm on Bermuda grass |

| Nutrition | Consumption of specific herbs/foods | Humans |

| Biogeochemistry | Degradation of phytoplankton biomass | Marine and lacustrine sediments |

| Environmental Science | Tracing sources of organic matter | Contaminated sites |

Future research will likely refine the use of this compound as a biomarker by establishing clearer quantitative relationships between its concentration and the rates of specific biological and environmental processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。